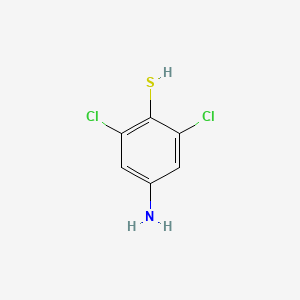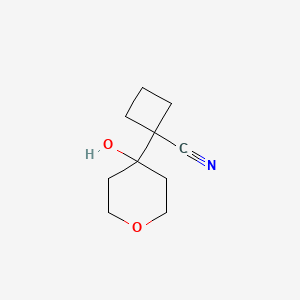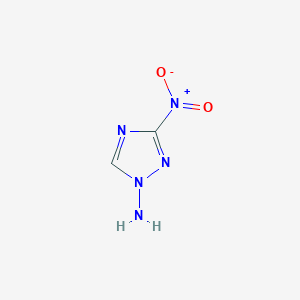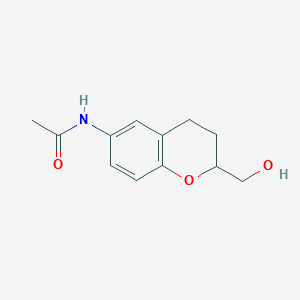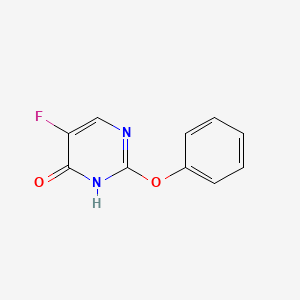
5-Fluoro-2-phenoxypyrimidin-4(1H)-one
描述
5-Fluoro-2-phenoxypyrimidin-4(1H)-one: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a phenoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenoxypyrimidine.
Cyclization: The cyclization of the intermediate compounds to form the pyrimidin-4(3H)-one ring structure is carried out under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反应分析
Types of Reactions: 5-Fluoro-2-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products Formed:
Oxidation Products: Formation of pyrimidine oxides.
Reduction Products: Formation of reduced pyrimidine derivatives.
Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science:
Agriculture: Investigated for its use in agrochemicals to protect crops from pests and diseases.
作用机制
The mechanism of action of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
2-Phenoxypyrimidin-4(3H)-one: Lacks the fluorine substitution at the 5-position.
5-Fluoropyrimidin-4(3H)-one: Lacks the phenoxy substitution at the 2-position.
2-Phenoxypyrimidine: Lacks the 4(3H)-one structure.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s reactivity and potential biological activity.
Phenoxy Group: The phenoxy group at the 2-position contributes to the compound’s unique chemical and physical properties.
属性
CAS 编号 |
63650-52-2 |
|---|---|
分子式 |
C10H7FN2O2 |
分子量 |
206.17 g/mol |
IUPAC 名称 |
5-fluoro-2-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-6-12-10(13-9(8)14)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI 键 |
MEKOOGPQBMLMDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC=C(C(=O)N2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
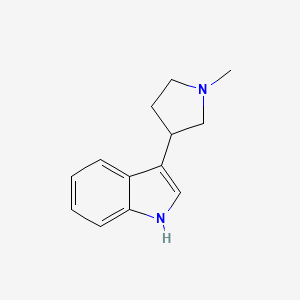
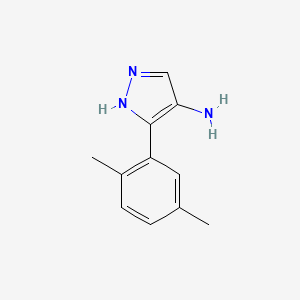
![[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]benzene](/img/structure/B8700931.png)
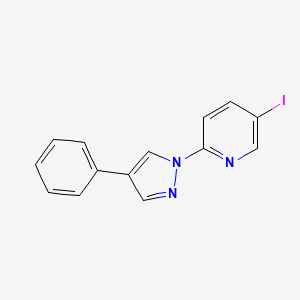
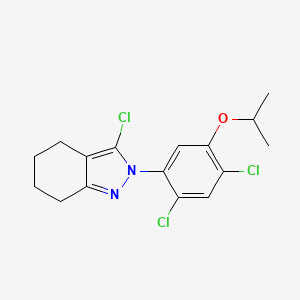
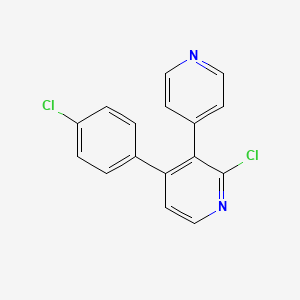
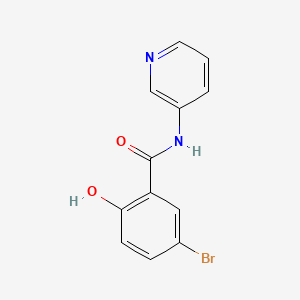
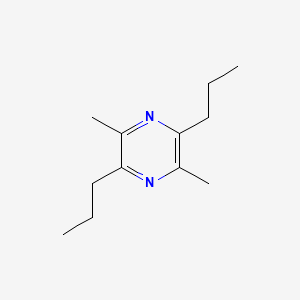
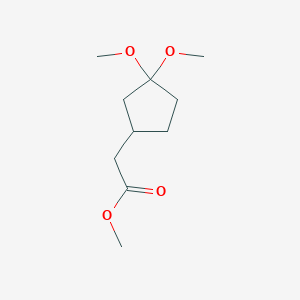
![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
